Ethyl 2-bromo-3-phenylpropanoate
Overview
Description
Ethyl 2-bromo-3-phenylpropanoate is a chemical compound involved in various chemical reactions and syntheses. It is known for its role in the formation of heterocycles and other complex organic compounds.
Synthesis Analysis
- Ethyl 2-bromo-3-phenylpropanoate can be synthesized through the reaction of ethyl acrylate with arenediazonium bromides in the presence of CuBr, as demonstrated in the Meerwein arylation process (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
- Another synthesis method involves the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, using palladium(II) acetate and triphenylphosphine (Wang & Hu, 2011).
Molecular Structure Analysis
- The molecular structure of Ethyl 2-bromo-3-phenylpropanoate is characterized by its unique arrangement of bromine, ethyl, and phenyl groups, contributing to its reactivity and applications in synthesis (de Luca, Inesi, & Rampazzo, 1982).
Chemical Reactions and Properties
- Ethyl 2-bromo-3-phenylpropanoate undergoes various chemical reactions, including the formation of heterocycles and the rearrangement of its chemical structure under certain conditions (Yamaoka, Fokkens, & Nibbering, 1999).
- It can react with selenourea to form 5-R-benzyl-2-iminoselenazolidin-4-ones, highlighting its versatility in organic synthesis (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Scientific Research Applications
Structural Study : A study by Yamaoka, Fokkens, and Nibbering (1999) discussed the structure of the ionized benzyl bromide, which originates from 3-phenyl-1-bromopropane, a compound related to Ethyl 2-bromo-3-phenylpropanoate. This study is significant for understanding molecular structures and reactions in mass spectrometry (Yamaoka, Fokkens, & Nibbering, 1999).
Conversion into Acyl Derivatives : Kato and Kimura (1977) demonstrated that Ethyl 4-bromo-3-hydroxybutanoate, a compound similar to Ethyl 2-bromo-3-phenylpropanoate, can be transformed into various acyl derivatives. This conversion has potential pharmaceutical applications, particularly the product ethyl 4-anilinocrotonate (Kato & Kimura, 1977).
Synthesis of 2-Arylpropanoic Acids : Uemura et al. (1984) presented a novel method for preparing 2-arylpropanoic acids, which have pharmaceutical importance. This method involves oxidative aryl migration in aryl-seleno and aryl-telluro-ethyl ketones, yielding moderate to good results (Uemura et al., 1984).
Fragmentation Studies : Amick et al. (2012) studied the high-energy fragmentation processes of C8H8•+ ions from ethyl dihydrocinnamate, a related compound. This research is crucial for understanding molecular fragmentation in mass spectrometry (Amick et al., 2012).
Synthesis of Heterocycles : Obushak et al. (2004) demonstrated the potential of arylation products of unsaturated compounds, including Ethyl 2-bromo-3-phenylpropanoate, for synthesizing heterocycles. These compounds have applications in pharmaceuticals and nutraceuticals (Obushak et al., 2004).
properties
IUPAC Name |
ethyl 2-bromo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUFNYFDQMSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406141 | |
Record name | ethyl 2-bromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-phenylpropanoate | |
CAS RN |
39149-82-1 | |
Record name | ethyl 2-bromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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